![molecular formula C28H20Cl2N4O6 B11562510 N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine](/img/structure/B11562510.png)
N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine
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Overview
Description
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine is a complex organic compound characterized by its unique structure, which includes two 4-chloro-3-nitrophenyl groups and a biphenyl core with methoxy and diamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 3,3’-dimethoxybiphenyl-4,4’-diamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecular architectures.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine involves its interaction with specific molecular targets. The compound’s nitro and chloro groups can participate in redox reactions, influencing cellular pathways and potentially leading to cytotoxic effects. The biphenyl core and methoxy groups contribute to its overall stability and reactivity, allowing it to interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-chlorobenzene-carbohydrazide
Uniqueness
N,N’-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3’-dimethoxybiphenyl-4,4’-diamine is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and potential for diverse chemical transformations. The biphenyl core provides rigidity and stability, making it suitable for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C28H20Cl2N4O6 |
---|---|
Molecular Weight |
579.4 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[4-[4-[(4-chloro-3-nitrophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]methanimine |
InChI |
InChI=1S/C28H20Cl2N4O6/c1-39-27-13-19(5-9-23(27)31-15-17-3-7-21(29)25(11-17)33(35)36)20-6-10-24(28(14-20)40-2)32-16-18-4-8-22(30)26(12-18)34(37)38/h3-16H,1-2H3 |
InChI Key |
RORBTVRJIDPKAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])OC)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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